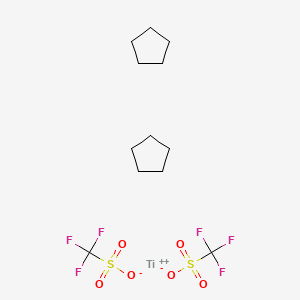

Cyclopentane;titanium(2+);trifluoromethanesulfonate

Description

Key Milestones in Titanium Triflato Chemistry

Properties

Molecular Formula |

C12H20F6O6S2Ti |

|---|---|

Molecular Weight |

486.3 g/mol |

IUPAC Name |

cyclopentane;titanium(2+);trifluoromethanesulfonate |

InChI |

InChI=1S/2C5H10.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;2*(H,5,6,7);/q;;;;+2/p-2 |

InChI Key |

ZKVKPTGINNLHPV-UHFFFAOYSA-L |

Canonical SMILES |

C1CCCC1.C1CCCC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |

Origin of Product |

United States |

Preparation Methods

Titanocene bis(trifluoromethanesulfonate) can be synthesized through several routes. One common method involves the reaction of titanocene dichloride with silver trifluoromethanesulfonate in an inert atmosphere. The reaction typically proceeds as follows:

Cp2TiCl2+2AgOTf→Cp2Ti(OTf)2+2AgCl

where Cp represents the cyclopentadienyl ligand and OTf represents the trifluoromethanesulfonate group. The reaction is usually carried out in a dry, inert solvent such as dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

Titanocene bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state titanium compounds.

Reduction: It can be reduced to form lower oxidation state titanium compounds.

Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate groups are replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl or aryl lithium compounds. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclopentane; titanium(2+); trifluoromethanesulfonate is an organometallic compound featuring a titanium center coordinated with cyclopentane and trifluoromethanesulfonate ligands, represented by the molecular formula . The titanium ion in this compound exhibits a +2 oxidation state, influencing its reactivity and interactions with other chemical species. This compound typically appears as an orange to red-brown solid, a coloration resulting from metal-ligand interactions. The trifluoromethanesulfonate moiety, known for its strong electron-withdrawing properties, significantly impacts the chemical behavior of the titanium center. The steric and electronic properties of the cyclopentane ligand also influence the compound's reactivity, making it potentially useful in catalysis and materials science, where controlled reactivity is essential.

Potential Applications

Cyclopentane; titanium(2+); trifluoromethanesulfonate has potential applications in various fields:

- Catalysis The compound's unique coordination environment and the +2 oxidation state of titanium can influence its reactivity and interaction with other chemical species, making it a candidate for various catalytic processes. Its lower oxidation state compared to bis(cyclopentadienyl)titanium(IV) allows for different reactivity patterns and potential applications in selective catalysis.

- Materials Science The controlled reactivity of cyclopentane; titanium(2+); trifluoromethanesulfonate, stemming from the steric and electronic properties of the cyclopentane ligand, makes it applicable in materials science.

- Organic Synthesis Cyclopentane derivatives are integral to many naturally occurring and synthetic structures with biological properties, such as antiviral carbocyclic nucleoside analogues, antibiotics, and tumor necrosis inhibitors . Enantioselective methods for the ring opening of cyclopropanes have been developed and may involve similar compounds .

Similar Compounds

Mechanism of Action

The mechanism by which titanocene bis(trifluoromethanesulfonate) exerts its effects involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it has been shown to interact with DNA, leading to DNA damage and activation of apoptotic pathways. This interaction is similar to that observed with other titanium-based compounds, such as titanocene dichloride .

Comparison with Similar Compounds

Key Features:

- Structure : Titanium(2+) is sandwiched between cyclopentane (a five-membered hydrocarbon ring) and two triflate anions.

- Applications: Potential uses include catalysis and materials science, though specific applications remain underexplored in current literature.

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | cyclopentane; titanium(2+); trifluoromethanesulfonate |

| Linear Formula | C₁₂H₁₀F₆O₆S₂Ti |

| PubChem CID | 16212673 |

| MDL Number | MFCD00192505 |

Titanium-Based Compounds

a) Titanium(IV) Chloride (TiCl₄)

- Oxidation State : Ti(IV) vs. Ti(II) in the target compound.

- Reactivity : TiCl₄ is a strong Lewis acid widely used in Ziegler-Natta polymerization, whereas Ti(II) compounds are less common and more reducing .

- Ligands: TiCl₄ lacks organic ligands like cyclopentane, limiting its utility in organometallic synthesis.

b) Titanium Isopropoxide (Ti(Oi-Pr)₄)

- Structure : Features alkoxide ligands instead of triflate or cyclopentane.

c) Bis(cyclopentadienyl)titanium(IV) Derivatives

- Ligand Type : Cyclopentadienyl (Cp) ligands vs. cyclopentane. Cp ligands enhance stability and catalytic activity in Ti(IV) complexes, whereas cyclopentane may confer steric bulk without π-bonding interactions .

Table 2: Titanium Compound Comparison

| Compound | Oxidation State | Ligands | Key Applications |

|---|---|---|---|

| Cyclopentane;Ti²⁺;triflate | +2 | Cyclopentane, triflate | Under investigation |

| TiCl₄ | +4 | Chloride | Polymerization catalyst |

| Ti(Oi-Pr)₄ | +4 | Isopropoxide | Sol-gel precursor |

Triflate-Containing Compounds

a) Copper(II) Triflate Complexes

- Structure: Dinuclear Cu(II) complexes with triflate and acetato bridges exhibit antiferromagnetic properties, unlike the mononuclear Ti(II) compound .

- Functionality : Triflate acts as a counterion in both cases but plays a distinct role in stabilizing metal centers.

b) Trifluoromethanesulfonic Acid (HOTf)

- Acidity: HOTf is a superacid used in organic synthesis, whereas triflate in the Ti(II) compound serves as a non-coordinating anion to stabilize the metal center .

Cyclopentane Derivatives

a) Steroids with Cyclopentane Cores

- Structure : Steroids contain a fused cyclopentane-perhydrophenanthrene core, differing from the standalone cyclopentane ligand in the Ti(II) compound .

- Function : Steroids are biologically active, while cyclopentane in the Ti(II) compound likely serves as a structural or steric component.

b) Cyclopentane in Refrigerants

Biological Activity

Cyclopentane; titanium(2+); trifluoromethanesulfonate is an organometallic compound that has garnered attention for its potential biological activity, particularly in the fields of chemistry and medicine. This article provides a comprehensive overview of the biological interactions, mechanisms of action, and potential applications of this compound.

- Molecular Formula : C12H20F6O6S2Ti

- Molecular Weight : 486.3 g/mol

- IUPAC Name : Cyclopentane; titanium(2+); trifluoromethanesulfonate

- Appearance : Orange to red-brown solid, indicative of metal-ligand interactions.

Cyclopentane; titanium(2+); trifluoromethanesulfonate acts primarily as a Lewis acid, facilitating various chemical transformations by coordinating with electron-rich species. In biological systems, it has been shown to interact with DNA, leading to DNA damage and the activation of apoptotic pathways. This interaction is similar to that observed with other titanium-based compounds, such as titanocene dichloride.

Biological Activity

Research has highlighted several key areas regarding the biological activity of this compound:

- Anticancer Properties :

-

Interactions with Biomolecules :

- The compound's ability to interact with proteins and nucleic acids suggests potential applications in drug design and development. Understanding these interactions could lead to novel therapeutic strategies targeting specific biological pathways.

-

Catalytic Applications :

- Beyond its biological implications, this compound is utilized as a catalyst in various organic synthesis reactions, including transesterification and carbonyl-ene cyclization. Its unique coordination environment allows for controlled reactivity essential in synthetic chemistry.

1. Cancer Treatment Research

A significant study examined the efficacy of cyclopentane; titanium(2+); trifluoromethanesulfonate against platinum-resistant cancer cell lines. The results demonstrated that the compound induced apoptosis through DNA damage pathways, suggesting its potential as a second-line treatment for resistant cases.

2. Interaction Studies

Research focusing on the interaction between cyclopentane; titanium(2+); trifluoromethanesulfonate and biomolecules revealed that it can effectively bind to nucleic acids, potentially disrupting replication processes in cancerous cells. This finding supports its role as a candidate for targeted drug delivery systems.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer Activity | Overcomes platinum resistance in cancer cells through apoptosis induction | |

| Interaction with DNA | Binds to nucleic acids, potentially disrupting replication | |

| Catalytic Properties | Used in organic synthesis reactions like transesterification |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing titanium(2+) trifluoromethanesulfonate complexes with cyclopentane ligands?

- Methodological Answer : Start by reacting titanium(II) precursors (e.g., TiCl₂) with trifluoromethanesulfonic acid under inert conditions (argon/nitrogen). Cyclopentane derivatives can be introduced via ligand-exchange reactions. Monitor progress using thin-layer chromatography (TLC) and isolate products via column chromatography . For air-sensitive Ti(II) intermediates, use Schlenk-line techniques or gloveboxes .

Q. Which characterization techniques are critical for confirming the structure of titanium(2+) triflate-cyclopentane complexes?

- Methodological Answer : Use a combination of:

- ¹H/¹³C/¹⁹F NMR to identify triflate (CF₃SO₃⁻) signals and cyclopentane proton environments .

- X-ray crystallography to resolve coordination geometry (e.g., octahedral vs. tetrahedral Ti(II) centers) .

- FT-IR spectroscopy to detect triflate’s S=O stretching vibrations (1,200–1,300 cm⁻¹) .

Q. What solvents are compatible with titanium(2+) trifluoromethanesulfonate in catalytic reactions?

- Methodological Answer : Use anhydrous, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ionic liquids (e.g., [Bmpyr][OTf]) to prevent hydrolysis of Ti(II) . Avoid protic solvents (e.g., water, alcohols) due to Ti(II)’s sensitivity to oxidation .

Advanced Research Questions

Q. How does the oxidation state of titanium (e.g., Ti(II) vs. Ti(IV)) influence catalytic activity in cyclopentane functionalization?

- Methodological Answer : Compare reaction outcomes (yield, selectivity) in cyclopentane epoxide rearrangements (e.g., semi-pinacol-type) using Ti(II) and Ti(IV) triflate complexes. Ti(II) may favor radical intermediates, while Ti(IV) acts as a Lewis acid. Characterize intermediates via EPR spectroscopy for radical detection .

Q. How can computational modeling elucidate the electronic structure of Ti(II)-cyclopentane complexes?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP functional) to:

- Model Ti(II)’s d-orbital interactions with cyclopentane and triflate ligands.

- Compare computed bond lengths/angles with experimental X-ray data .

Q. What experimental strategies address discrepancies in reported catalytic efficiencies of Ti(II)-triflate systems?

- Methodological Answer : Standardize reaction conditions (solvent purity, temperature) and use control experiments to isolate variables (e.g., ligand effects). Validate data via reproducibility studies and statistical analysis (e.g., ANOVA) .

Q. How can cyclopentane’s ring strain be leveraged in Ti(II)-mediated C–H activation reactions?

- Methodological Answer : Introduce substituents (e.g., methyl groups) to cyclopentane to modulate ring strain. Monitor reaction kinetics via in situ Raman spectroscopy and compare activation barriers using Eyring plots .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.